molecular formula C12H20N2O3S B7595757 3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide

3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide

Cat. No. B7595757
M. Wt: 272.37 g/mol
InChI Key: CTKJGCBKFCDSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as HMS, it is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide has been studied for its potential applications in a variety of scientific research areas. It has been found to have antidiabetic effects, as it can inhibit the activity of aldose reductase, an enzyme that plays a role in the development of diabetic complications. It has also been studied for its potential as an anticancer agent, as it can inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been found to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as aldose reductase and carbonic anhydrase. It has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to decrease blood glucose levels in diabetic animals by inhibiting aldose reductase. It has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. Additionally, it has been found to have a variety of biochemical and physiological effects, making it potentially useful in a variety of research areas. However, one limitation is that it may have off-target effects, as it can inhibit the activity of multiple enzymes.

Future Directions

There are several future directions for research on 3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide. One area of research could focus on identifying more specific targets for the compound, in order to minimize off-target effects. Additionally, further studies could be conducted to explore its potential as an anticancer agent, as well as its potential applications in other disease areas. Finally, research could be conducted to develop more efficient synthesis methods for the compound, in order to make it more readily available for research purposes.

Synthesis Methods

The synthesis of 3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide involves the reaction of 3-hydroxy-2-methylpropanoic acid with 1,2-diaminoethane to form the intermediate 3-[1-(2-aminoethyl)-2-methylpropyl]propanoic acid. This intermediate is then reacted with benzenesulfonyl chloride to form the final product, 3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide.

properties

IUPAC Name

3-[1-[(3-hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-9(8-15)7-14-10(2)11-4-3-5-12(6-11)18(13,16)17/h3-6,9-10,14-15H,7-8H2,1-2H3,(H2,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKJGCBKFCDSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C)C1=CC(=CC=C1)S(=O)(=O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.